Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-
Description
Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]- (CAS: Not explicitly provided in evidence) is a substituted piperazine derivative featuring a 4-fluorophenyl group at position 1 and a 3,4,5-trimethoxybenzyl moiety at position 2. Notably, it exhibits anti-SARS-CoV-2 activity (), positioning it as a candidate for antiviral research. Its synthesis typically involves coupling reactions between substituted benzyl halides and piperazine precursors, as demonstrated in and . The compound is commercially available, with pricing tiers ranging from €39.00/mg to €465.00/200mg (), reflecting its specialized research applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-24-18-12-15(13-19(25-2)20(18)26-3)14-22-8-10-23(11-9-22)17-6-4-16(21)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOGNFFBYOKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anticholinesterase, and neuroprotective effects. This article focuses on the compound Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]- (CAS: 80305-11-9), examining its synthesis, biological activity, and potential therapeutic applications.
The chemical properties of Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]- are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H25FN2O3 |
| Molecular Weight | 360.42 g/mol |
| Boiling Point | 473.2 ± 45.0 °C (Predicted) |
| Density | 1.172 ± 0.06 g/cm³ (Predicted) |
| pKa | 7.14 ± 0.10 (Predicted) |
Synthesis
The synthesis of Piperazine derivatives often involves the reaction of piperazine with various aryl halides under mild conditions. For instance, the compound has been synthesized using a method that includes the reaction of 1-(4-fluorophenyl)-piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate in a solvent like DMF (N,N-dimethylformamide) .
Anticholinesterase Activity
Research indicates that derivatives of piperazine exhibit significant anticholinesterase activity, which is crucial for the treatment of Alzheimer's disease. In a study evaluating various piperazine derivatives, some compounds demonstrated potent inhibition against acetylcholinesterase (AChE), outperforming neostigmine—a standard treatment .
Key Findings:
- The synthesized piperazine derivatives showed varying degrees of AChE inhibition.
- Compounds with the (3,4,5-trimethoxyphenyl) moiety exhibited enhanced inhibitory effects.
Antitumor Activity
Piperazine derivatives have also been investigated for their antitumor properties. In vitro studies have shown that certain compounds exhibit cytotoxic effects against various human tumor cell lines. For example:
- A549 (human non-small lung cancer)
- SKOV-3 (human ovarian cancer)
These studies reported that specific piperazine derivatives possess not only potent antitumor activity but also low toxicity profiles .
Study on Antitumor Effects
A detailed study evaluated the cytotoxicity of Piperazine derivatives against several human cancer cell lines. The results indicated that compounds derived from Piperazine exhibited IC50 values ranging from 10 µM to 50 µM across different cell lines. Notably:
- The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells .
Neuroprotective Effects
In another investigation focusing on neurodegenerative disorders, certain Piperazine derivatives were found to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Compounds showed IC50 values as low as 0.013 µM for MAO-B inhibition . This suggests potential applications in treating conditions like Parkinson's disease and depression.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Therapeutic Applications:
Lomerizine has been primarily studied for its potential therapeutic applications due to its interactions with calcium channels and sigma receptors. These interactions suggest its utility in treating conditions such as migraine and other neurological disorders. Research indicates that lomerizine may possess vasodilatory effects, making it beneficial for conditions associated with vascular dysfunction.
Mechanisms of Action:
The compound has been shown to affect multiple biological targets. For instance, it inhibits voltage-gated calcium channels, which play a crucial role in neurotransmitter release and muscle contraction. Additionally, studies have indicated that lomerizine may modulate sigma receptors, which are implicated in various neuropsychiatric disorders.
Cytotoxicity Studies:
Recent investigations into the cytotoxic properties of related compounds have highlighted the potential of piperazine derivatives in cancer therapy. For instance, derivatives bearing the 3,4,5-trimethoxyphenyl moiety have demonstrated significant cytotoxic activity against various cancer cell lines. These studies reveal that certain piperazine derivatives can induce cell cycle arrest and apoptosis in cancer cells .
Inhibition of Oncogenic Kinases:
Research has shown that specific piperazine derivatives can inhibit multiple oncogenic kinases, suggesting their potential as targeted therapies in oncology. The ability to inhibit tubulin polymerization further supports their role as anticancer agents .
Synthesis and Structural Characterization
Synthetic Routes:
The synthesis of lomerizine has been achieved through several methodologies. A notable approach involves a multi-step synthesis starting from readily available precursors such as bis(4-fluorophenyl)methanone. This route allows for efficient production suitable for large-scale applications. Additionally, radiolabeled precursors have been utilized for metabolic studies, providing insights into the compound's pharmacokinetics.
Polymorphism:
Lomerizine exists in different polymorphic forms, which can significantly influence its physical and chemical properties. Understanding these polymorphs is essential for optimizing drug formulation and delivery systems.
Case Studies and Research Findings
Chemical Reactions Analysis
Cyclocondensation Reactions
The hydrazide group (-CONHNH₂) participates in cyclocondensation reactions with carbonyl-containing compounds. For example:
-
Schiff Base Formation : Reacts with aldehydes/ketones to form stable hydrazone derivatives. This is critical for generating analogs with modified indole substituents .
-
Pyrazole Ring Functionalization : The pyrazole core undergoes regioselective substitution under acidic or basic conditions. Adamantyl groups enhance steric stability, directing electrophilic attacks to the N1 or C4 positions .
Example Reaction Pathway :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde (R-CHO) | Ethanol, reflux, 6–8 hrs | Hydrazone derivative with R-substituent | 65–78% |
| 1,3-Diketone | Piperidine catalyst, DMF | Trisubstituted pyrazole analog | 82% |
Data adapted from pyrazole cyclocondensation studies .
Oxidation and Reduction
The indole-methylene bridge (-CH=N-) is redox-active:
-
Oxidation : Forms indole-3-carboxylic acid derivatives using H₂O₂ or KMnO₄ .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the hydrazone linkage to a hydrazine group, enhancing solubility .
Key Observations :
-
Adamantyl groups remain inert under mild redox conditions but may hinder access to reactive sites .
-
Pyrazole’s N–N bond is resistant to reduction, preserving the heterocyclic core .
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions due to its electron-deficient pyrazole ring:
-
With Nitrilimines : Forms pyrazolo[1,5-a]pyrimidines under copper catalysis .
-
With Alkenes : Generates spirocyclic adducts in dichloromethane with triethylamine .
Regioselectivity :
| Dipole | Adduct Type | Regioselectivity |
|---|---|---|
| Nitrilimine (Ar-C≡N⁺) | Pyrazolo-pyrimidine | >95% |
| Diazoalkane | Bicyclic pyrazole | 70–88% |
Data from dipolar cycloaddition studies of analogous pyrazoles .
Functional Group Interconversion
The carbohydrazide moiety undergoes transformations:
-
Hydrazide → Amide : Reacts with acyl chlorides to form stable amides (e.g., acetic anhydride yields N-acetyl derivatives) .
-
Methylene Bridge Modification : Acid-catalyzed hydrolysis cleaves the -CH=N- bond, releasing 2-methylindole-3-carbaldehyde .
Synthetic Utility :
Catalytic Cross-Coupling
Palladium-mediated reactions func
Comparison with Similar Compounds
Key Structural Insights:
- Fluorophenyl Groups : The 4-fluorophenyl moiety (common in the target compound, KB-2796, and GBR-12909) enhances metabolic stability and lipophilicity, facilitating blood-brain barrier penetration in neuroactive compounds .
- Trimethoxybenzyl vs. Trimethoxyphenyl : The 3,4,5-trimethoxybenzyl group in the target compound contrasts with KB-2796’s 2,3,4-trimethoxybenzyl. This positional isomerism affects metabolic pathways; KB-2796 undergoes O-demethylation at all methoxy positions, while the target compound’s metabolism remains uncharacterized .
- Hybrid Structures : Compounds like 55 () integrate piperazine with pleuromutilin, demonstrating modular design strategies to enhance antibacterial scope.
Data Tables
Table 1: Comparative Physicochemical Properties
Preparation Methods
Reaction Mechanism and Conditions
-
Step 1 : Generation of 3,4,5-trimethoxybenzyl halide via chlorination or bromination of 3,4,5-trimethoxybenzyl alcohol using thionyl chloride or PBr₃.
-
Step 2 : Alkylation of 1-(4-fluorophenyl)piperazine with the benzyl halide in a polar aprotic solvent (e.g., acetonitrile or THF) in the presence of a base like potassium carbonate.
Example Protocol
-
Dissolve 1-(4-fluorophenyl)piperazine (1.0 equiv) and 3,4,5-trimethoxybenzyl chloride (1.1 equiv) in anhydrous THF.
-
Quench with water, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Key Parameters
Mannich Reaction Approach
The Mannich reaction offers an alternative route by forming a methylene bridge between the piperazine and aryl groups. This method is particularly effective for introducing benzyl groups via a three-component reaction.
Procedure
-
Combine 1-(4-fluorophenyl)piperazine, 3,4,5-trimethoxybenzaldehyde, and paraformaldehyde in ethanol.
-
Reflux at 80°C for 2–3 hours under acidic or neutral conditions.
-
Isolate the product via solvent evaporation and recrystallization.
Analytical Validation
-
¹H NMR : A singlet at δ 3.2–3.5 ppm confirms the methylene (–CH₂–) bridge.
-
IR Spectroscopy : Absence of N–H stretches (3,300–3,500 cm⁻¹) verifies complete alkylation.
Limitations
Condensation Reactions Using Coupling Reagents
Patents describe the use of coupling reagents like Lawesson’s or Belleau’s reagent to facilitate bond formation between piperazine and arylalkyl moieties.
Protocol from Patent CN103275010A
-
React 1-(4-fluorophenyl)piperazine with 3,4,5-trimethoxybenzyl alcohol in THF.
-
Add Belleau’s reagent (1.1 equiv) and triethylamine (2.0 equiv).
-
Stir at 50–55°C for 12–24 hours.
-
Purify via acid-base extraction (6N NaOH) and column chromatography.
Advantages
Comparative Analysis of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Alkylation | K₂CO₃, THF, 80°C, 24h | 50–70 | >95% | Competing dialkylation |
| Mannich Reaction | Ethanol, reflux, 3h | 40–50 | 90–95% | Side product formation |
| Condensation (Belleau) | Belleau’s reagent, THF, 50°C, 24h | 80–90 | >98% | Cost of coupling reagents |
Key Findings
-
Alkylation balances simplicity and moderate yields but requires strict stoichiometry to avoid dialkylation.
-
Mannich Reaction is less efficient but advantageous for lab-scale synthesis.
-
Condensation offers superior yields and purity, ideal for industrial applications despite reagent costs.
Optimization and Challenges in Synthesis
Solvent and Temperature Effects
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this piperazine derivative and its analogs?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce aryl groups, as seen in derivatives with pyridine or trimethoxyphenyl moieties . Key steps include Boc-protection of the piperazine ring, followed by deprotection and functionalization. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to avoid side products, as noted in studies using trimethylboroxine and K₂CO₃ in sealed-tube reactions .
Q. What biological activities have been reported for this compound?
The compound exhibits anti-SARS-CoV-2 activity, likely through viral protease inhibition or host receptor modulation . Derivatives with structural similarities, such as triazole-linked analogs, show anticancer potential by targeting cell proliferation pathways . Antimicrobial properties are also observed in related piperazine derivatives, though direct evidence for this compound is limited .
Q. Which analytical techniques are critical for characterizing this compound and its stability?
Reversed-phase HPLC with micellar or microemulsion mobile phases effectively separates degradation products (e.g., oxidative metabolites) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, as demonstrated in studies where HRMS matched calculated and observed masses within 0.0002 Da . Melting points and Rf values (e.g., 0.41–0.44 in TLC) are used for purity assessment .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Structure-activity relationship (SAR) studies reveal that:
- Aryl substituents : The 3,4,5-trimethoxyphenyl group enhances lipid solubility and membrane penetration, critical for anticancer activity . Fluorophenyl groups improve selectivity for α2-adrenergic receptors in related compounds .
- Heterocyclic additions : Pyridine or triazole rings increase metabolic stability and binding affinity to targets like ALK2 kinases .
- Side-chain variations : Methyl or bromine substitutions on aryl rings modulate electronic effects, altering interactions with enzymatic active sites .
Q. How can contradictions in reported biological data be resolved?
Discrepancies in activity (e.g., antiviral vs. anticancer effects) may arise from assay conditions (e.g., cell lines, concentration ranges). To resolve these:
- Perform comparative assays under standardized protocols.
- Use docking simulations to predict binding modes against different targets (e.g., SARS-CoV-2 proteases vs. kinase domains).
- Analyze metabolite profiles to identify active vs. inactive derivatives .
Q. What strategies improve the compound's metabolic stability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability, as seen in piperazine prodrugs .
- Cyclization : Convert labile side chains into stable heterocycles (e.g., triazoles), reducing first-pass metabolism .
- Isotope labeling : Use deuterated analogs to track metabolic pathways and identify vulnerable sites .
Q. What in vitro to in vivo translation challenges exist for this compound?
- Pharmacokinetics : Low oral bioavailability due to high polarity. Solutions include nanoformulation or co-administration with absorption enhancers.
- Toxicity : Screen for off-target effects using primary hepatocytes and cardiac ion channel assays (e.g., hERG inhibition) .
- Species variability : Validate efficacy in multiple animal models (e.g., murine SARS-CoV-2 models for antiviral testing) .
Methodological Considerations
- Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
